2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
2-(DIETHYLAMINO)ETHYL 2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIETHYLAMINO)ETHYL 2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, followed by the introduction of the diethylaminoethyl group and the carboxylate moiety. Common reagents used in these reactions include acids, bases, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(DIETHYLAMINO)ETHYL 2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(DIETHYLAMINO)ETHYL 2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and affecting various cellular processes. The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities and therapeutic potential.
Benzimidazole Derivatives: Widely studied for their pharmacological properties.
Uniqueness
2-(DIETHYLAMINO)ETHYL 2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE stands out due to its unique structure, which combines the properties of both imidazole and benzimidazole derivatives. This unique combination may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H24N4O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2,4-dimethylimidazo[1,2-a]benzimidazole-1-carboxylate |
InChI |
InChI=1S/C18H24N4O2/c1-5-21(6-2)11-12-24-17(23)16-13(3)19-18-20(4)14-9-7-8-10-15(14)22(16)18/h7-10H,5-6,11-12H2,1-4H3 |
InChI Key |
WYCBZOVKQIXMHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(N=C2N1C3=CC=CC=C3N2C)C |
Origin of Product |
United States |
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